molecular formula C27H34N2O5 B2383300 Fmoc-l-dab(octanoyl)-oh CAS No. 1983858-56-5

Fmoc-l-dab(octanoyl)-oh

Cat. No. B2383300
M. Wt: 466.578
InChI Key: KCZNTWNAXFUELY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-l-dab(octanoyl)-oh is a chemical compound that has been widely studied in the field of scientific research. This compound is primarily used for its ability to act as a peptide-based inhibitor of enzymes, which has led to its use in a variety of different applications. In

Scientific Research Applications

Antibacterial Synergy Development

  • Field : Biomaterials Science
  • Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
  • Methods of Application : A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) was prepared. This formulation displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .
  • Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Flavin-dependent Monooxygenases

  • Field : Biochemistry and Biophysics
  • Application Summary : Flavin-dependent monooxygenases catalyze a wide variety of redox reactions in important biological processes and are responsible for the synthesis of highly complex natural products .
  • Methods of Application : The review summarizes recent advancements in the flavin-dependent monooxygenase field including aspects of flavin dynamics, formation and stabilization of reactive species, and the hydroxylation mechanism .
  • Results : The activity of some flavin-dependent monooxygenases have been shown to be essential for the virulence of several human pathogens .

Peptide Synthesis

  • Field : Biochemistry
  • Application Summary : Fmoc is commonly used in peptide synthesis, which is a process of adding amino acids repeatedly. The synthesis direction is generally from the C-terminus (carboxyl end) to the N-terminus (amino end) .
  • Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .
  • Results : This method greatly reduces the difficulty of purifying each product and is now widely used in peptide synthesis .

Antibacterial Wound Management

  • Field : Medical Science
  • Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .
  • Methods of Application : The formulation was prepared and applied to a mouse wound infection model .
  • Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Drug Peptide Synthesis

  • Field : Pharmaceutical Chemistry
  • Application Summary : Fmoc is widely used in the synthesis of drug peptides . Drug peptides are a type of therapeutic agent that can be used to treat a variety of diseases .
  • Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .
  • Results : This method greatly reduces the difficulty of purifying each product and is now widely used in the synthesis of drug peptides .

Bioconjugation

  • Field : Biochemistry
  • Application Summary : Fmoc is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
  • Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .
  • Results : This method is widely used in the preparation of bioconjugates for various applications, including drug delivery and molecular imaging .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZNTWNAXFUELY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-l-dab(octanoyl)-oh

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